2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C9H9ClO4 It is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-methoxyphenylacetic acid followed by hydroxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may require the use of strong bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(3-Methoxy-4-methoxyphenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyacetic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Methoxy-4-methoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may confer unique properties in terms of enzyme inhibition and receptor binding .
Properties
Molecular Formula |
C9H9ClO4 |
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Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
CRCOCWUKCBKJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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